2-[6-(3-Chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
描述
属性
IUPAC Name |
2-[6-(3-chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4/c1-9-10(18)4-3-5-11(9)21-6-7-22-13-14(19-16(21)22)20(2)17(27)23(15(13)26)8-12(24)25/h3-5H,6-8H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVFPSRQUOFSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues
- Compound 8b/8c (): These isoxazole derivatives share chloro and methyl substituents but differ in their core structure (isoxazole vs. purinoimidazole). The 1-phenethylpiperidin-4-yl group in 8b/8c introduces basicity and bulkiness, contrasting with the planar purinoimidazole system of the target compound. Such structural differences likely lead to divergent binding affinities and metabolic stability .
- Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(phenylmethyl)-5H-purino[8,7-b]imidazol-6-ium-2-yl]acetate (): This analog shares the purinoimidazole core and acetic acid ester group but differs in substituents (trimethyl and phenylmethyl vs. 3-chloro-2-methylphenyl). The cationic charge in ’s compound may reduce membrane permeability compared to the neutral acetic acid form of the target compound .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Molecular weights estimated based on structural formulas.
*LogP values inferred from substituent contributions ().
The chloro substituent may enhance electrophilic interactions in biological systems, similar to Wy-14,643 .
Research Findings and Implications
- Solubility vs. Bioavailability : The acetic acid group improves solubility but may necessitate prodrug strategies (e.g., esterification) to enhance cellular uptake, as seen in ’s methyl ester derivative .
- However, structural motifs (e.g., chloroaromatic groups) warrant further toxicological screening .
常见问题
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves refining reaction conditions such as solvent selection, reflux duration, and purification techniques. For example:
- Solvent Choice : Polar aprotic solvents like DMSO enhance solubility of intermediates during reflux (18 hours at elevated temperatures) .
- Crystallization : Post-reaction cooling in ice water followed by ethanol-water recrystallization improves purity (65% yield reported) .
- Catalyst Screening : Testing phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) may reduce side reactions in imidazole ring formation .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
Standard characterization protocols include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C4 and chlorophenyl at C6) .
- IR Spectroscopy : Detect carbonyl stretches (1,3-dioxo groups at ~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, Cl content) .
Basic: What strategies address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment : Ionizable acetic acid moiety allows buffered solutions (pH 6–8) for stability .
- Surfactants : Polysorbate-80 or PEG derivatives improve dispersion in cell culture media .
Advanced: How can computational modeling guide reaction design for structural analogs?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways (e.g., cyclization energetics) and transition states .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediates to optimize reaction conditions .
- Retrosynthetic Analysis : Tools like ICSynth (ICReDD) propose alternative routes using fragment-based libraries .
Advanced: How do structural modifications influence bioactivity in purinoimidazole derivatives?
Methodological Answer:
- Substituent Effects : Replace the 3-chloro-2-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
- Scaffold Hybridization : Fuse imidazole with triazole rings (see ) to improve metabolic stability .
- Docking Studies : Compare binding poses (e.g., with kinase targets) to identify critical hydrogen bonds or hydrophobic interactions .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to aggregate data from independent studies and identify outliers .
- Mechanistic Profiling : Combine kinase inhibition assays with transcriptomics to contextualize activity variations .
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